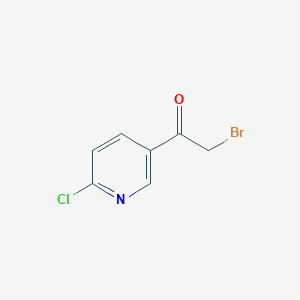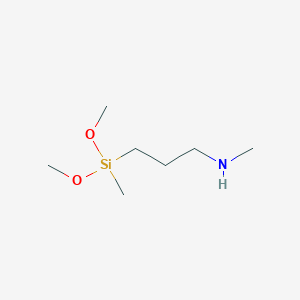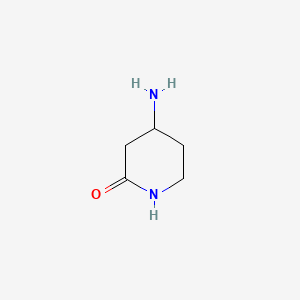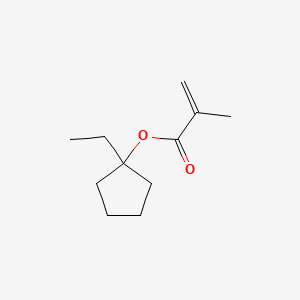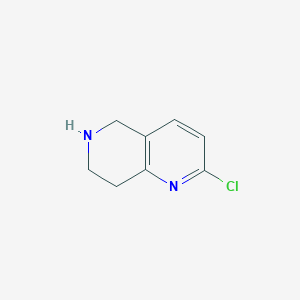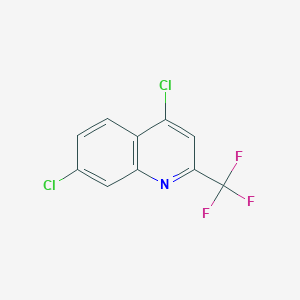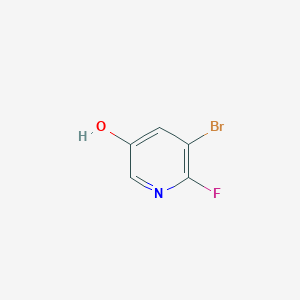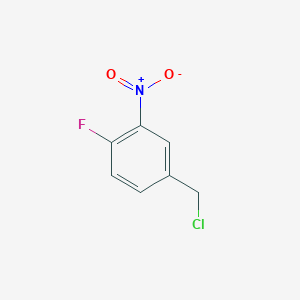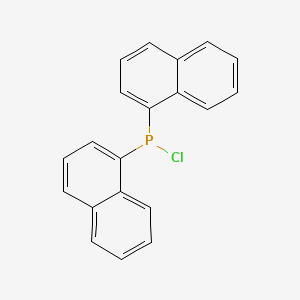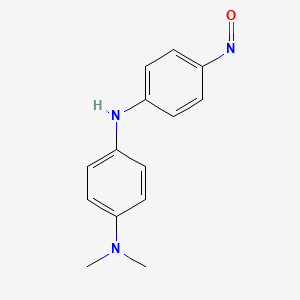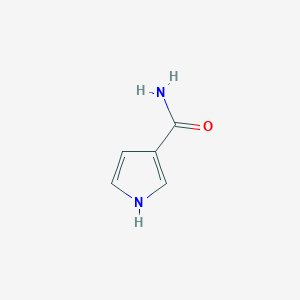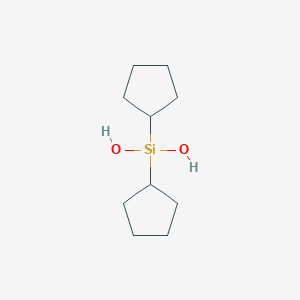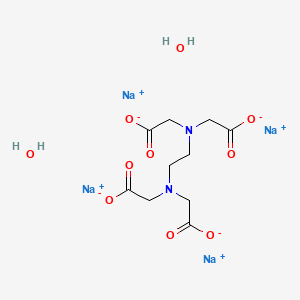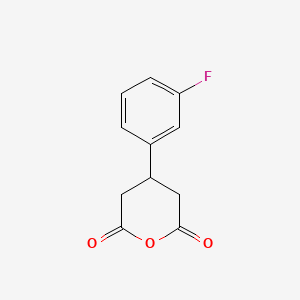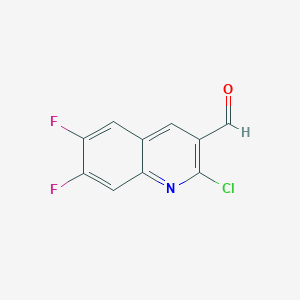
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Descripción general
Descripción
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde, also referred to as 2-CDFQ-3-CHO, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CDFQ-3-CHO has a wide range of applications in the chemical, biological, and pharmaceutical industries. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and amines, as well as for the preparation of pharmaceuticals and biochemicals. It is also used as a reagent for the synthesis of various polymers and polysaccharides.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Heterocyclic Systems : 2-Chloroquinoline-3-carbaldehyde compounds have been utilized in the synthesis of novel heterocyclic systems. These compounds serve as key intermediates in constructing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018).
Biological Evaluations
- Antibacterial and Antioxidant Activities : Novel quinoline derivatives synthesized from 2-Chloroquinoline-3-carbaldehyde have demonstrated significant antibacterial activity against various bacterial strains and moderate antioxidant activity. This suggests their potential as leads for developing new antimicrobial agents (Zeleke et al., 2020).
- DNA Binding Studies : Studies have also explored the DNA binding properties of heterocyclic substituted quinoline Schiff bases, revealing their antimicrobial potential and providing a basis for further optimization as therapeutic agents (Lamani et al., 2008).
Green Chemistry Perspectives
- A review emphasizes green synthetic methods for 2-chloroquinoline-3-carbaldehydes, advocating for environmentally friendly approaches in chemical synthesis. This highlights the versatility of these compounds in sustainable chemistry applications (Patel et al., 2020).
Propiedades
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMVNRBZRJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619543 | |
| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
CAS RN |
209909-13-7 | |
| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

